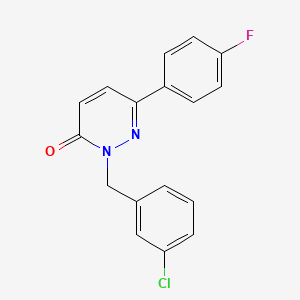
2-(3-chlorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-chlorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one, also known as GSK-3β inhibitor, is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. This compound belongs to the pyridazinone class of compounds and has been shown to have significant effects on various biological processes.
Applications De Recherche Scientifique
Anticancer Activity
Research has shown the synthesis of new 3(2H)-one pyridazinone derivatives, aiming to explore their potential anticancer activity. Through molecular docking studies, these compounds were synthesized and demonstrated for in-vitro antioxidant activity. Such studies provide a foundation for developing potential anticancer therapeutics (Mehvish & Kumar, 2022).
Antimicrobial and Antioxidant Properties
Another study focused on the synthesis and reactions of novel 5,6-bis-(4-substitutedphenyl)-2H(3)-pyridazinones. While some of these synthetic heterocyclic compounds were screened for their antimicrobial activities, findings were largely negative, indicating a nuanced role in potential therapeutic applications (Alonazy, Al-Hazimi, & Korraa, 2009).
Precursor for Benzo-annelated Heterocycles
The fluorophenyl pyridazinyl ketone derivatives have been identified as valuable precursors for pyridazinyl-substituted benzo-annelated heterocycles. This application highlights the compound's utility in synthesizing complex heterocyclic structures, which could have implications in material science and drug development (Heinisch, Haider, & Moshuber, 1994).
Structural and Theoretical Analysis
Studies have also been conducted on the structural analysis, DFT calculations, and Hirshfeld surface studies of pyridazinone derivatives. Such research contributes to a deeper understanding of the molecular structure and potential interaction mechanisms, which is crucial for the development of new compounds with targeted properties (Sallam et al., 2021).
Synthesis of Anticancer, Antiangiogenic, and Antioxidant Agents
Further research has synthesized new derivatives of pyridazin-3(2H)-one as potential anticancer, antiangiogenic, and antioxidant agents. This includes the evaluation of their inhibitory effects on the viability of human cancer cell lines, demonstrating the compound's versatile potential in therapeutic applications (Kamble et al., 2015).
Propriétés
IUPAC Name |
2-[(3-chlorophenyl)methyl]-6-(4-fluorophenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O/c18-14-3-1-2-12(10-14)11-21-17(22)9-8-16(20-21)13-4-6-15(19)7-5-13/h1-10H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQBNNIPFAVCFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

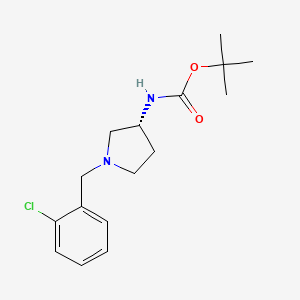
![N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]acetamide](/img/structure/B2391698.png)
![2-[7-(3-Fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/structure/B2391701.png)


![Ethyl 5-benzyl-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-3a-carboxylate](/img/structure/B2391704.png)
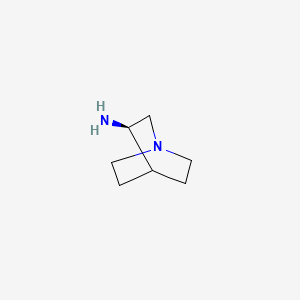
![2-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide](/img/structure/B2391706.png)
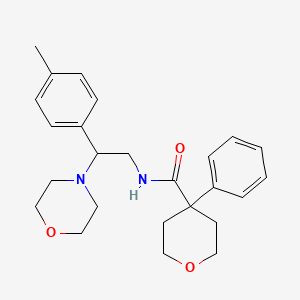
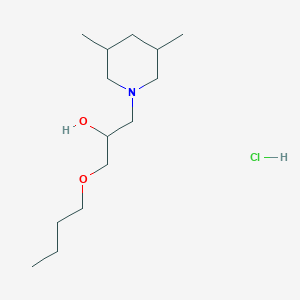
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(diethylamino)benzamide](/img/structure/B2391709.png)

![8-((2-Fluorophenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2391713.png)
![3-[2-(1H-pyrrol-1-yl)phenoxy]-2-butanone](/img/structure/B2391715.png)